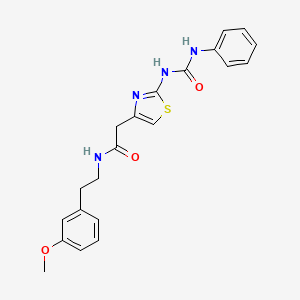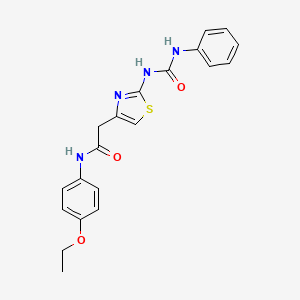![molecular formula C21H16BrN3O4 B14975935 3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14975935.png)
3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy-hydroxyphenyl group, and a pyrazolo[3,4-B]pyridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-B]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the ethoxy-hydroxyphenyl group: This can be done through an etherification reaction, where an ethoxy group is introduced to the hydroxyphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from its analogs and useful for specialized applications.
属性
分子式 |
C21H16BrN3O4 |
|---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H16BrN3O4/c1-2-29-17-9-12(5-8-16(17)26)15-10-14(21(27)28)18-19(24-25-20(18)23-15)11-3-6-13(22)7-4-11/h3-10,26H,2H2,1H3,(H,27,28)(H,23,24,25) |
InChI 键 |
DMSYEZZVOLGVIL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B14975853.png)
![methyl 4-[[3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/structure/B14975888.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B14975904.png)
![7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one](/img/structure/B14975905.png)
![2,3-Dimethoxy-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}benzamide](/img/structure/B14975908.png)
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14975912.png)

![N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14975925.png)
![3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B14975928.png)

![8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14975947.png)

![3-benzyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14975957.png)
